5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine
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Overview
Description
5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a methyl group at the 5-position and a 2-methylbenzyl group attached to the nitrogen atom at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzylamine with 5-methyl-1H-pyrazole-4-carboxylic acid under dehydrating conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylbenzylamine is coupled with a halogenated pyrazole precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent addition to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction reactions produce reduced pyrazole derivatives.
Scientific Research Applications
5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylbenzyl)-1H-pyrazol-4-amine: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1H-pyrazol-4-amine: Similar structure but lacks the 2-methylbenzyl group.
Uniqueness
5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine is unique due to the presence of both the 5-methyl and 2-methylbenzyl groups, which may confer specific chemical and biological properties not observed in similar compounds
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
5-methyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-10(2)12(13)7-14-15/h3-7H,8,13H2,1-2H3 |
InChI Key |
OPEBATGCYSRYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C=N2)N)C |
Origin of Product |
United States |
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